Cas no 24009-55-0 (4-Hydroxy-6-methoxybenzofuran-3(2H)-one)
4-Hydroxy-6-methoxybenzofuran-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
- 3(2H)-Benzofuranone, 4-hydroxy-6-methoxy-
-
- Inchi: 1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3
- InChI Key: GJWUTAJGAYLDEA-UHFFFAOYSA-N
- SMILES: O1C2=CC(OC)=CC(O)=C2C(=O)C1
4-Hydroxy-6-methoxybenzofuran-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY248719-1g |
4-Hydroxy-6-methoxybenzofuran-3(2H)-one |
24009-55-0 | ≥95% | 1g |
¥5900.00 | 2025-04-16 | |
| eNovation Chemicals LLC | D779144-1g |
4-Hydroxy-6-methoxybenzofuran-3(2H)-one |
24009-55-0 | 95% | 1g |
$760 | 2024-07-20 | |
| Chemenu | CM560314-1g |
4-Hydroxy-6-methoxybenzofuran-3(2H)-one |
24009-55-0 | 95%+ | 1g |
$1935 | 2024-07-28 | |
| Ambeed | A983597-1g |
4-Hydroxy-6-methoxybenzofuran-3(2H)-one |
24009-55-0 | 97% | 1g |
$691.0 | 2024-04-20 | |
| eNovation Chemicals LLC | D779144-1g |
4-Hydroxy-6-methoxybenzofuran-3(2H)-one |
24009-55-0 | 95% | 1g |
$760 | 2025-02-26 | |
| eNovation Chemicals LLC | D779144-1g |
4-Hydroxy-6-methoxybenzofuran-3(2H)-one |
24009-55-0 | 95% | 1g |
$760 | 2025-02-27 |
4-Hydroxy-6-methoxybenzofuran-3(2H)-one Suppliers
4-Hydroxy-6-methoxybenzofuran-3(2H)-one Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Comprehensive Overview of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS No. 24009-55-0): Properties, Applications, and Research Insights
4-Hydroxy-6-methoxybenzofuran-3(2H)-one, identified by its CAS number 24009-55-0, is a specialized organic compound belonging to the benzofuran class. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential bioactive properties. The compound's core structure consists of a benzofuran ring system substituted with a hydroxyl group at the 4-position and a methoxy group at the 6-position, which contribute to its distinct chemical behavior and reactivity.
In recent years, the scientific community has shown growing interest in benzofuran derivatives, particularly those with hydroxy and methoxy substitutions, owing to their diverse biological activities. Researchers have explored 4-Hydroxy-6-methoxybenzofuran-3(2H)-one as a potential scaffold for developing novel therapeutic agents, with studies suggesting possible applications in antioxidant and anti-inflammatory formulations. The compound's structural motif is also found in several naturally occurring phytochemicals, making it a subject of interest in natural product chemistry and drug discovery programs.
The synthesis of CAS 24009-55-0 typically involves multi-step organic reactions, with careful control of reaction conditions to achieve optimal yield and purity. Modern synthetic approaches often employ green chemistry principles to minimize environmental impact, reflecting the current industry focus on sustainable synthesis methods. Analytical characterization of this compound commonly utilizes advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy, ensuring precise identification and quality control for research applications.
From a commercial perspective, 4-Hydroxy-6-methoxybenzofuran-3(2H)-one serves as an important chemical intermediate in the production of more complex molecules. Its reactivity profile allows for various functional group transformations, making it valuable for medicinal chemistry and material science applications. The compound's stability under standard storage conditions and well-documented handling procedures contribute to its utility in laboratory settings.
Current research trends involving 24009-55-0 focus on exploring its potential in bioactive compound development, particularly in addressing modern health challenges. Scientists are investigating its possible role in oxidative stress management and cellular protection mechanisms, topics of high relevance in contemporary health and wellness discussions. These investigations align with growing public interest in natural antioxidants and plant-derived bioactive compounds, as evidenced by increasing search queries for these terms in scientific databases.
Quality standards for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one are strictly maintained by reputable suppliers, with specifications typically including purity levels ≥98% for research purposes. The compound's physicochemical properties, such as solubility characteristics and melting point range, are well-documented in technical literature, providing essential data for experimental design. Researchers frequently search for this information when planning studies involving this specialty chemical.
In the context of intellectual property, several patents reference CAS 24009-55-0 as a key intermediate or active component, particularly in pharmaceutical applications. This patent landscape reflects the compound's commercial significance and potential for innovation in drug development. The growing body of scientific literature on this molecule continues to expand our understanding of its structure-activity relationships and possible therapeutic applications.
Safety considerations for handling 4-Hydroxy-6-methoxybenzofuran-3(2H)-one follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during manipulation. These precautions align with current best practices in laboratory safety, a topic of increasing importance in scientific training and workplace standards.
The future research directions for 24009-55-0 may include deeper investigations into its molecular interactions and potential synergies with other bioactive compounds. As the scientific community continues to explore natural product-inspired drug discovery, compounds like 4-Hydroxy-6-methoxybenzofuran-3(2H)-one are likely to remain important subjects of study. Their relevance to current health trends and scientific advancements ensures ongoing interest from both academic and industrial research communities.
24009-55-0 (4-Hydroxy-6-methoxybenzofuran-3(2H)-one) Related Products
- 7169-34-8(2,3-dihydro-1-benzofuran-3-one)
- 62330-14-7(Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-)
- 21861-22-3(6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one)
- 74815-18-2(3(2H)-Benzofuranone,5-ethyl-)
- 6272-26-0(6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 71699-34-8(3-Coumaranone)
- 19278-81-0(4-hydroxy-3(2H)-Benzofuranone)
- 15832-09-4(6-methoxy-2,3-dihydro-1-benzofuran-3-one)
- 121361-55-5(Ethanone,1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-)
- 669-04-5(7-Methylbenzofuran-3(2H)-one)